methyl (1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate
Description
Methyl (1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate is a heterocyclic compound featuring a pyridazinone core (6-oxo-pyridazine) substituted with a thiophene ring at position 3. The molecule integrates a piperidine ring linked via an acetyl group to the pyridazinone moiety and an acetate ester at the piperidine’s 4-position. The ester and acetyl groups may influence solubility and metabolic stability, while the piperidine moiety provides conformational flexibility for binding interactions .
Properties
IUPAC Name |
methyl 2-[1-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]piperidin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-18(24)11-13-6-8-20(9-7-13)17(23)12-21-16(22)5-4-14(19-21)15-3-2-10-26-15/h2-5,10,13H,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOMPKQJIXHIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate typically involves multi-step organic reactions. The process begins with the formation of the pyridazinone core, followed by the introduction of the thiophene ring and the piperidine moiety. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the pyridazinone core can produce dihydropyridazinones.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s potential pharmacological activities, such as anti-inflammatory and antimicrobial properties, are of interest for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl (1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets. The pyridazinone core and thiophene ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyridazine/piperidine hybrids. Below is a comparative analysis with analogs identified in the provided evidence:
Ethyl 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-thioxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate (1323188-86-8)
- Structural Similarities : Shares a pyridazine core and an ester group (ethyl vs. methyl in the target compound).
- Key Differences :
- Replaces thiophene with a pyrazole-substituted pyridine.
- Features a thioxo (C=S) group instead of a ketone (C=O) on the pyridazine ring.
- Lacks the piperidine-acetyl linkage.
- Implications : The thioxo group may enhance lipophilicity but reduce hydrogen-bonding capacity compared to the ketone in the target compound. The pyrazole-pyridine substituent could confer distinct electronic properties .
6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile (1016493-10-9)
- Structural Similarities : Contains a piperazine ring (analogous to piperidine in the target compound) linked to a pyridine-carbonitrile group.
- Key Differences: Replaces pyridazinone with pyridine-carbonitrile. Substitutes thiophene with a phenyl-piperazine moiety. Includes a nitrile group (-CN) instead of an ester.
- Implications : The phenylpiperazine group may improve CNS penetration, while the nitrile could increase metabolic resistance but reduce solubility compared to the acetate ester .
2-Methyl-2-(2-methyl-4-(3-(4-(trifluoromethyl)phenyl)[1,2,4]thiadiazole-5-ylmethoxy)phenoxy)propionic acid sodium salt (100102-41-8)
- Structural Similarities : Features a trifluoromethylphenyl-thiadiazole group, which, like thiophene, is electron-deficient and may engage in π-π stacking.
- Key Differences: Contains a thiadiazole ring instead of pyridazinone. Uses a propionic acid sodium salt instead of an acetate ester. Lacks the piperidine scaffold.
- Implications : The trifluoromethyl group enhances metabolic stability but may increase steric hindrance. The carboxylic acid salt improves aqueous solubility relative to the target’s ester .
Data Table: Structural and Functional Comparison
Discussion of Comparative Features
- In contrast, analogs with trifluoromethyl or nitrile groups (e.g., 100102-41-8, 1016493-10-9) exhibit stronger electron-withdrawing effects, which might enhance binding to hydrophobic pockets .
- Solubility and Bioavailability : The methyl ester in the target compound likely offers moderate solubility, whereas the carboxylic acid salt in 100102-41-8 ensures higher aqueous solubility. The carbonitrile in 1016493-10-9 may reduce solubility but improve membrane permeability .
- Metabolic Stability : The piperidine-acetyl linkage in the target compound could be susceptible to hydrolysis, whereas analogs with thiadiazole (100102-41-8) or nitrile (1016493-10-9) groups may resist first-pass metabolism .
Biological Activity
Methyl (1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate, with the CAS number 1246062-68-9, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 347.4 g/mol. The compound features a pyridazinone core, a thiophene ring, and a piperidine moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O4S |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Pyridazine Core : This is achieved through the reaction of hydrazine with suitable dicarbonyl compounds.
- Introduction of the Thiophene Ring : A cyclization reaction is used to incorporate the thiophene derivative into the pyridazine intermediate.
- Acetylation : The final step involves acetylation using acetic anhydride in the presence of a base such as pyridine.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its usefulness as an antimicrobial agent. Studies have reported IC50 values demonstrating its effectiveness against specific pathogens.
Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, in vitro assays on human cancer cell lines have shown promising results with IC50 values ranging from 10 to 30 μM against various cancer types.
Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors within cells. It is hypothesized that it could inhibit enzymes involved in disease pathways, leading to reduced symptoms or progression.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their derivatives:
- Anti-Tubercular Activity : A study evaluated various derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. Compounds with similar structural features exhibited IC50 values ranging from 1.35 to 2.18 μM, highlighting the potential for further development in treating tuberculosis .
- Cytotoxicity Evaluation : Research on related compounds demonstrated that certain derivatives showed significant cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective concentration levels .
- Comparative Analysis : Structural comparisons with other thiophene-containing compounds revealed that those incorporating a pyridazine core often exhibited enhanced biological activities, suggesting that the unique combination of structural elements may confer specific advantages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
